3-Fluorobenzoyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

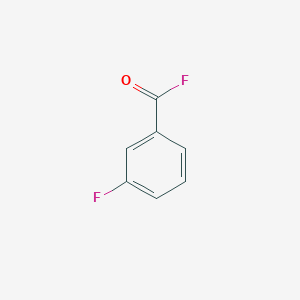

3-Fluorobenzoyl fluoride is an organic compound with the molecular formula C7H4F2O It is a derivative of benzoyl fluoride, where a fluorine atom is substituted at the third position of the benzene ring

Mechanism of Action

Target of Action

3-Fluorobenzoyl fluoride is a derivative of 3-Fluorobenzoic acid Its parent compound, 3-fluorobenzoic acid, is known to interact with various biological targets due to its structural similarity to benzoic acid .

Biochemical Pathways

Its parent compound, 3-fluorobenzoic acid, is known to be metabolized by microorganisms via the benzoate-degrading pathway .

Pharmacokinetics

It is known that fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, which can influence their bioavailability .

Result of Action

Fluorinated compounds are known to have unique physicochemical properties that can enhance certain properties of drugs, such as metabolic stability and potency .

Biochemical Analysis

Biochemical Properties

It is known that fluorinated compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It is known that fluorinated compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Fluorobenzoyl fluoride is not well-established. It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is plausible that it could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzoyl fluoride can be synthesized through several methods. One common approach involves the fluorination of benzoyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically occurs under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzoyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzoyl fluorides.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-fluorobenzoic acid and hydrogen fluoride.

Reduction: The compound can be reduced to 3-fluorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Water or aqueous acid/base solutions.

Reduction: Lithium aluminum hydride or other hydride donors in anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Various substituted benzoyl fluorides.

Hydrolysis: 3-Fluorobenzoic acid.

Reduction: 3-Fluorobenzyl alcohol.

Scientific Research Applications

3-Fluorobenzoyl fluoride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions due to its reactive nature.

Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

Industry: this compound is employed in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

3-Fluorobenzoic Acid: Similar in structure but with a carboxylic acid group instead of a fluoride.

3-Fluorobenzyl Alcohol: The alcohol derivative of 3-fluorobenzoyl fluoride.

3-Fluorobenzaldehyde: The aldehyde derivative.

Uniqueness: this compound is unique due to its combination of a fluorine atom and a carbonyl fluoride group, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Biological Activity

3-Fluorobenzoyl fluoride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

This compound is a derivative of benzoic acid, where a fluorine atom is substituted at the meta position of the benzene ring. The compound can be synthesized through various methods, including acylation reactions and halogenation processes. The incorporation of fluorine into organic molecules often enhances their biological activities due to changes in lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties. Fluorinated compounds are known for their enhanced interactions with biological systems, which can lead to increased efficacy against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of 3-fluorobenzoyl derivatives. For instance, research on fluorobenzoylthiosemicarbazides demonstrated that electron-withdrawing substituents like fluorine significantly enhance antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antibacterial Activity of 3-Fluorobenzoyl Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Fluorobenzoylthiosemicarbazide | 7.82 | Micrococcus luteus |

| 3-Fluorobenzoylthiosemicarbazide | 15.63 | Staphylococcus spp. |

| Para-CF3 derivative | 7.82 | Bacillus cereus |

The presence of the fluorine atom increases the compound's ability to disrupt bacterial cell membranes and interfere with metabolic pathways, leading to enhanced antibacterial effects .

The mechanism by which this compound exerts its antibacterial effects involves several factors:

- Cell Membrane Disruption : Fluorinated compounds can integrate into bacterial membranes, altering their permeability and leading to cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Electrostatic Interactions : The electronegative nature of fluorine enhances interactions with positively charged amino acids in target proteins, increasing binding affinity.

Case Studies

One notable study investigated the effects of various fluorinated compounds on bacterial growth inhibition. The results indicated that compounds with fluorine substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) compared to their non-fluorinated counterparts .

Properties

IUPAC Name |

3-fluorobenzoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGGTGFOOHOYMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.